molecular formula C16H19N3O2 B2656216 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 1448127-91-0

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No. B2656216
CAS RN: 1448127-91-0
M. Wt: 285.347
InChI Key: AHQCLHPJZNOHCY-UHFFFAOYSA-N
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Description

The compound “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” is a related compound with the CAS Number: 1226334-07-1 . It has a molecular weight of 152.2 . Another related compound is “1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine” with a molecular weight of 165.24 .


Molecular Structure Analysis

The molecular formula for “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” is C8H12N2O and for “1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine” is C9H15N3 .


Physical And Chemical Properties Analysis

The physical and chemical properties for “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” and “1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine” are not fully detailed in the sources I found .

Scientific Research Applications

Computational and Pharmacological Evaluation of Pyrazole Derivatives

Pyrazole derivatives have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. For example, certain derivatives have shown moderate inhibitory effects across various assays, demonstrating affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), correlating with analgesic and anti-inflammatory effects. Others have shown significant antioxidant potential and potency in toxicity assessment and tumor inhibition studies (M. Faheem, 2018).

Antimicrobial Applications

Research into novel thiazole, pyridone, and pyrazole derivatives bearing a biologically active sulfonamide moiety has highlighted their potential as antimicrobial agents. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens (E. Darwish et al., 2014).

Antioxidant and Coordination Complexes

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been explored for their antioxidant activity. These complexes, through various hydrogen bonding interactions, exhibit significant antioxidant activity, emphasizing the structural influence on their pharmacological properties (K. Chkirate et al., 2019).

Heterocyclic Synthesis and Antifungal Activity

The synthesis of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives and their evaluation against Candida albicans revealed MIC values ≤ 25 μg/mL, indicating their potent antifungal activity. Such findings suggest the utility of pyrazole derivatives in developing new antifungal agents (H. Maruoka et al., 2008).

COX-2 Inhibitors and Anti-inflammatory Applications

The development of sulfonamide-containing 1,5-diarylpyrazole derivatives as COX-2 inhibitors for potential use in treating conditions like rheumatoid arthritis and osteoarthritis has been a significant area of research. This includes compounds like celecoxib, highlighting the therapeutic applications of pyrazole derivatives in inflammation and pain management (T. Penning et al., 1997).

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-19-15(12-7-8-12)9-13(18-19)10-17-16(20)11-21-14-5-3-2-4-6-14/h2-6,9,12H,7-8,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQCLHPJZNOHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)COC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide

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